2,3-Dibromo-1,4-dichlorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,4-dichlorobut-2-ene is an organohalogen compound with the molecular formula C4H4Br2Cl2 It is characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobut-2-ene can be synthesized through the halogenation of butadiene. One common method involves the addition of bromine and chlorine to butadiene in a controlled environment. For instance, butadiene can be reacted with bromine and chlorine in the presence of a solvent like dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the halogenation process. This method allows for better control over the reaction conditions and yields a higher purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1,4-dichlorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Elimination Reactions: Dehydrohalogenation can lead to the formation of butadiene derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used to replace bromine atoms with iodine.
Elimination: Strong bases like potassium hydroxide in ethanol can facilitate the elimination of hydrogen halides.
Addition: Electrophilic reagents such as hydrogen halides can add across the double bond.
Major Products Formed
Substitution: Products like 2,3-diiodo-1,4-dichlorobut-2-ene.
Elimination: Formation of butadiene derivatives.
Addition: Formation of tetrahalogenated butanes.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,4-dichlorobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2,3-Dibromo-1,4-dichlorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobut-2-ene: Another halogenated butene with similar reactivity but different halogenation pattern.
2,3-Dibromo-1,4-dichlorobut-2-ene: A closely related compound with a different halogenation pattern.
Uniqueness
This compound is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
36038-57-0 |
---|---|
Molekularformel |
C4H4Br2Cl2 |
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
(E)-2,3-dibromo-1,4-dichlorobut-2-ene |
InChI |
InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |
InChI-Schlüssel |
HQBBIQIXNMQZMP-ONEGZZNKSA-N |
Isomerische SMILES |
C(/C(=C(/CCl)\Br)/Br)Cl |
Kanonische SMILES |
C(C(=C(CCl)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.